molecular formula C6H10BNaO6 B140522 Sodium triacetoxyborohydride CAS No. 56553-60-7

Sodium triacetoxyborohydride

Cat. No.: B140522
CAS No.: 56553-60-7
M. Wt: 210.94 g/mol
InChI Key: AGGHKNBCHLWKHY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium triacetoxyborohydride primarily targets aldehydes and is especially suitable for reductive aminations .

Mode of Action

The boron-hydrogen bond in this compound is stabilized by the steric and electron-withdrawing effects of the acetoxy groups . This makes it a mild reducing agent, particularly effective in reductive aminations due to its large scope, mildness, and selectivity . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .

Biochemical Pathways

This compound is involved in the reductive amination pathway. In this pathway, the compound is introduced into a mixture of the amine and carbonyl compound, leading to the reduction of iminium ions . This process can be carried out as a one-pot procedure .

Result of Action

The result of this compound’s action is the conversion of aldehydes to amines through the process of reductive amination . This leads to the possibility that primary amines can be converted to the dialkylated products (tertiary amines), although the reaction rate is quite slow .

Action Environment

This compound is generally used in a controlled laboratory environment. The preferred reaction solvent is 1,2-Dichloroethane (DCE), but reactions can also be carried out in tetrahydrofuran and occasionally in acetonitrile . The presence of a stoichiometric amount of acetic acid, which catalyzes the imine formation and provides the iminium ion, doesn’t present any problem under these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium triacetoxyborohydride is typically synthesized by reacting sodium borohydride (NaBH4) with acetic acid (CH3COOH) in an organic solvent such as benzene or toluene. The reaction proceeds as follows:

NaBH4+3CH3COOHNaB(OCOCH3)3H+3H2NaBH4 + 3 CH3COOH \rightarrow NaB(OCOCH3)3H + 3 H2 NaBH4+3CH3COOH→NaB(OCOCH3)3H+3H2

This reaction is carried out under controlled conditions to ensure the complete conversion of sodium borohydride to this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where sodium borohydride and acetic acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at room temperature, and the product is purified through crystallization or distillation techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is widely used in reductive amination, where it reduces imines to amines. The compound is also known to participate in hydride transfer reactions.

Common Reagents and Conditions

In reductive amination, this compound is used in conjunction with amines and aldehydes or ketones. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the conditions are kept mild to prevent over-reduction .

Major Products Formed

The major products formed from the reactions involving this compound are secondary and tertiary amines, depending on the starting materials used. For example, the reduction of an imine derived from an aldehyde and a primary amine will yield a secondary amine .

Scientific Research Applications

Sodium triacetoxyborohydride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for reductive amination and other reduction reactions.

    Biology: The compound is used in the modification of biomolecules, such as the reduction of imine intermediates in the synthesis of peptide bonds.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    Sodium borohydride (NaBH4): A stronger reducing agent used in various reduction reactions but less selective compared to Sodium triacetoxyborohydride.

    Lithium triethylborohydride (LiBHEt3): Another selective reducing agent used in organic synthesis.

    Sodium cyanoborohydride (NaBH3CN): Known for its use in reductive amination but has toxicity concerns.

Uniqueness

This compound is unique due to its mild reducing properties and high selectivity in reductive amination reactions. Unlike sodium borohydride, it does not reduce esters or carboxylic acids, making it a preferred choice for selective reductions .

Properties

InChI

InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1
Source PubChem
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InChI Key

AGGHKNBCHLWKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074368
Record name Sodium triacetoxyborohydride
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Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Sodium triacetoxyborohydride
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CAS No.

56553-60-7
Record name Sodium triacetoxyborohydride
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Record name Borate(1-), tris(acetato-.kappa.O)hydro-, sodium (1:1), (T-4)-
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Record name Sodium triacetoxyborohydride
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Record name Borate(1-), tris(acetato-.kappa.O)hydro-, sodium, (T-4)
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Record name Borate(1-), tris(acetato-κO)hydro-, sodium (1:1), (T-4)
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Record name SODIUM TRIACETOXYBOROHYDRIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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